N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-enamide” is a chemical compound . It is also known as "Benzamide, N-[3-[2-(3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazin-6-yl)-2-oxoethoxy]phenyl]-3,5-dinitro-" .
Molecular Structure Analysis
The molecular formula of this compound is C24H18N4O9 . The average mass is 506.421 Da and the monoisotopic mass is 506.107391 Da .Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been used in the design of peptidomimetics, specifically as antagonists at the platelet fibrinogen receptor .
Mode of Action
It’s worth noting that similar compounds have been shown to exist in both trans and cis isomers . This conformational flexibility could potentially influence the compound’s interaction with its targets.
Result of Action
Similar compounds have shown moderate activity when a single n-propyl group was introduced on the alpha-position of the cyclic lactam .
properties
IUPAC Name |
N-(4-methyl-3-oxo-1,4-benzoxazin-6-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-3-11(15)13-8-4-5-10-9(6-8)14(2)12(16)7-17-10/h3-6H,1,7H2,2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXWYEVFARVAMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)COC2=C1C=C(C=C2)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.